molecular formula C17H17FN2O B4286602 N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorobenzyl)urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorobenzyl)urea

Cat. No. B4286602
M. Wt: 284.33 g/mol
InChI Key: MVWHJENOLYOEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorobenzyl)urea, also known as LSN3213128, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorobenzyl)urea exerts its therapeutic effects by inhibiting the activity of the enzyme topoisomerase II alpha, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorobenzyl)urea has been found to modulate the activity of several proteins involved in neurodegenerative diseases, leading to the prevention of neuronal death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorobenzyl)urea has been found to exhibit several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to reduce the levels of oxidative stress and inflammation in neurodegenerative disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorobenzyl)urea is its potent inhibitory activity against cancer cells and its potential therapeutic applications in neurodegenerative diseases. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorobenzyl)urea. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. In addition, further studies are needed to investigate its potential toxicity and side effects. Finally, the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorobenzyl)urea in other diseases, such as viral infections and autoimmune disorders, should also be explored.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorobenzyl)urea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-15-7-4-12(5-8-15)11-19-17(21)20-16-9-6-13-2-1-3-14(13)10-16/h4-10H,1-3,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWHJENOLYOEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(4-fluorobenzyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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